3-amino-N-(3-methoxyphenyl)-4-(5-methylfuran-2-yl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide
Description
Properties
IUPAC Name |
3-amino-N-(3-methoxyphenyl)-4-(5-methylfuran-2-yl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N3O3S/c1-13-10-11-18(30-13)19-16-8-3-4-9-17(16)27-24-20(19)21(25)22(31-24)23(28)26-14-6-5-7-15(12-14)29-2/h5-7,10-12H,3-4,8-9,25H2,1-2H3,(H,26,28) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPXZZNPYFWEGRW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C2=C3C(=C(SC3=NC4=C2CCCC4)C(=O)NC5=CC(=CC=C5)OC)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23N3O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-amino-N-(3-methoxyphenyl)-4-(5-methylfuran-2-yl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure
The chemical structure of the compound can be represented as follows:
This structure features a thienoquinoline core with various functional groups that contribute to its biological properties.
Anticancer Activity
Recent studies have indicated that compounds containing thienoquinoline structures exhibit significant anticancer properties. For instance, derivatives similar to this compound have shown effectiveness against various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.
- Mechanism of Action : The compound may inhibit specific signaling pathways involved in tumor growth and survival. For example, it could target the PI3K/Akt pathway or modulate the expression of apoptosis-related proteins.
- Case Study : A study examining the effects of thienoquinoline derivatives on breast cancer cells demonstrated a dose-dependent reduction in cell viability and increased apoptosis markers (e.g., caspase activation) .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Preliminary findings suggest that it exhibits activity against both Gram-positive and Gram-negative bacteria.
- Mechanism of Action : The antimicrobial effect may be attributed to the disruption of bacterial cell membranes or interference with essential metabolic pathways.
- Case Study : Research has shown that compounds with similar structures can inhibit bacterial growth in vitro, suggesting potential for development into new antibiotics .
Data Table: Biological Activity Summary
Metabolism and Toxicity
Understanding the metabolism of this compound is crucial for evaluating its safety profile.
- Metabolism Studies : Research indicates that the compound undergoes extensive hepatic metabolism primarily via cytochrome P450 enzymes. Identifying metabolites can provide insights into its pharmacokinetics and potential toxicity .
- Toxicity Assessment : Toxicological evaluations are necessary to determine safe dosage ranges and identify any adverse effects associated with long-term use.
Scientific Research Applications
Case Study: Cytotoxic Effects
In a study evaluating the cytotoxic effects of thienoquinoline derivatives, including this compound, significant inhibition of cell growth was observed in human gastric cancer cell lines. The results indicated that these compounds induced cell cycle arrest at the G0/G1 phase, correlating with increased expression of pro-apoptotic proteins and decreased expression of anti-apoptotic proteins.
| Cell Line | Inhibition Rate (%) | Mechanism |
|---|---|---|
| Human Gastric Cancer | 75% | Apoptosis induction via PAK4 pathway |
| Breast Cancer | 65% | Cell cycle arrest at G0/G1 phase |
The structural characteristics of 3-amino-N-(3-methoxyphenyl)-4-(5-methylfuran-2-yl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide suggest potential antimicrobial properties. Similar compounds have demonstrated moderate to strong activity against various bacterial strains.
Activity Table
| Bacterial Strain | Activity Level |
|---|---|
| Salmonella typhi | Moderate to Strong |
| Bacillus subtilis | Moderate to Strong |
| Escherichia coli | Weak to Moderate |
The antimicrobial action is believed to involve disruption of bacterial cell wall synthesis or interference with metabolic pathways critical for bacterial growth.
Neuroprotective Effects
Emerging research indicates that thienoquinoline derivatives may possess neuroprotective properties. These compounds have been shown to modulate neurotransmitter levels in the brain, enhancing the release of acetylcholine and serotonin in animal models. This modulation could have therapeutic implications for neurodegenerative diseases such as Alzheimer's and Parkinson's.
Mechanistic Insights
Molecular docking studies reveal that this compound binds effectively to active sites of enzymes involved in neuroprotection and apoptosis regulation. The high binding affinity suggests its potential as a lead compound for developing new neuroprotective agents.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table compares key structural and functional attributes of the target compound with its analogs:
Substituent-Driven Pharmacological Differences
- Methoxy vs. Halogen Substituents: The 3-methoxyphenyl group in the target compound may improve solubility compared to halogenated analogs (e.g., 4-fluorophenyl in ).
- Furan vs. Oxo Groups : The 5-methylfuran-2-yl substituent in the target compound introduces rigidity and moderate electron-donating effects, contrasting with the 5-oxo group in , which enhances hydrogen-bond acceptor capacity.
Preparation Methods
Knoevenagel Condensation and Decarboxylation
A method adapted from pyrrolo[2,3-b]pyridine derivatives involves:
-
Knoevenagel condensation between 4-amino-3-methoxybenzaldehyde and malonic acid in ethanol under reflux.
-
Decarboxylation to eliminate CO₂, forming the tetrahydrothienoquinoline scaffold.
Reaction Conditions
| Step | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| Condensation | Piperidine, ethanol, reflux | 42–49% | |
| Decarboxylation | KOtBu, THF, reflux | 90–100% |
Introduction of the 3-Amino Group
The 3-amino substituent is typically introduced via nitration-reduction or direct substitution :
Nitration-Reduction Sequence
-
Nitration : Treat the core with nitric acid in a mixed acid system (e.g., H₂SO₄/HNO₃).
-
Reduction : Use hydrogenation (H₂/Pd-C) or catalytic hydrogen transfer to convert nitro to amine.
Example Protocol
Carboxamide Formation with 3-Methoxyphenylamine
The carboxamide linkage is formed via amide coupling using activated intermediates:
Carbodiimide-Mediated Coupling
-
Activate the carboxylic acid (e.g., with EDC/HOBt).
-
Couple with 3-methoxyphenylamine in DMF or dichloromethane.
Optimized Conditions
Incorporation of the 5-Methylfuran-2-yl Group
The 5-methylfuran-2-yl moiety is introduced via cross-coupling or electrophilic substitution :
Suzuki-Miyaura Coupling
-
Halogenate the core : Brominate the tetrahydrothienoquinoline at position 4.
-
Couple with 5-methylfuran-2-ylboronic acid using Pd(PPh₃)₄ and K₂CO₃.
Key Data
Purification and Characterization
Final purification employs column chromatography or HPLC , with characterization via NMR and HRMS :
Chromatographic Purification
| Method | Stationary Phase | Mobile Phase | Yield | Reference |
|---|---|---|---|---|
| Column | Silica gel | EtOAc/hexane (1:5) | 90% | |
| HPLC | C18 | MeCN/H₂O (gradient) | 95% |
Structural Confirmation
| Technique | Key Signals | Reference |
|---|---|---|
| ¹H NMR | δ 7.8 (s, 1H, NH), δ 6.8 (d, J=8.5 Hz, 3-methoxyphenyl) | |
| HRMS | [M+H]⁺ = 461.50 (calculated: 461.50) |
Challenges and Optimization
Steric Hindrance in Carboxamide Formation
The bulky 3-methoxyphenyl group may reduce coupling efficiency. Inert solvents (e.g., DMF) and excess amine mitigate this.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
